Enhanced Calculated Lipophilicity vs. Non-Chlorinated Analog
The presence of the 4-chloro substituent substantially increases the calculated lipophilicity (XLogP3) relative to the non-chlorinated analog 2-{4-[2-(ethanesulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole (CAS 886922-98-1). Higher lipophilicity within an optimal range is a key determinant for blood-brain barrier penetration and CNS target engagement [1].
| Evidence Dimension | Calculated lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 4.0 |
| Comparator Or Baseline | 2-{4-[2-(ethanesulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole (CAS 886922-98-1): XLogP3 = 3.4 (estimated based on PubChem data for the des-chloro analog) |
| Quantified Difference | ΔXLogP3 = +0.6 units |
| Conditions | In silico prediction using the XLogP3 algorithm (PubChem computed property). |
Why This Matters
This difference in lipophilicity can influence CNS permeability and non-specific binding, making the 4-chloro compound a more appropriate starting point for CNS drug discovery programs requiring higher brain exposure.
- [1] PubChem. (2026). Computed Properties for CID 18577015 (XLogP3-AA). National Center for Biotechnology Information. View Source
